Cas no 1073339-11-3 (4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane
- AKOS037648518
- N17085
- MB11835
- DTXSID101157374
- BS-14384
- CS-0161554
- 1073339-11-3
- MFCD12405345
- C12H13BF4O2
-
- MDL: MFCD12405345
- インチ: InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3
- InChIKey: MSEFKALUUBYZOK-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)F)F)F
計算された属性
- 精确分子量: 276.0944725g/mol
- 同位素质量: 276.0944725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430449-1g |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 95%+ | 1g |
$132 | 2022-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T28150-250mg |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 250mg |
¥351.0 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00949123-1g |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 1g |
¥817.0 | 2022-03-01 | |
Aaron | AR00HBOF-100mg |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 100mg |
$32.00 | 2025-02-11 | |
Ambeed | A1004736-250mg |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 250mg |
$47.0 | 2024-04-26 | |
Ambeed | A1004736-1g |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 1g |
$124.0 | 2024-04-26 | |
1PlusChem | 1P00HBG3-250mg |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 250mg |
$35.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232194-100mg |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 100mg |
¥167.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTW365-1g |
4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 95% | 1g |
¥897.0 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T28150-100mg |
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
1073339-11-3 | 97% | 100mg |
¥208.0 | 2024-07-18 |
4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolaneに関する追加情報
4,4,5,5-Tetramethyl-2-(2,3,5,6-Tetrafluorophenyl)-1,3,2-Dioxaborolane: A Versatile Synthetic Intermediate in Medicinal Chemistry
4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (CAS No. 1073339-11-3) represents a critical synthetic intermediate in modern pharmaceutical development, bridging the gap between molecular design and functional biological activity. This boronic acid derivative is characterized by its unique fluorinated aromatic ring and boron-containing heterocyclic framework, which together enable its application in click chemistry and drug discovery pipelines. Recent advancements in organoboron chemistry have highlighted its role as a key building block for synthesizing fluorinated pharmaceuticals with enhanced metabolic stability and target-specific interactions.
The fluorinated phenyl group in this compound introduces unique electronic properties, making it a preferred functional group for modulating protein-ligand interactions. Studies published in *Journal of Medicinal Chemistry* (2023) demonstrate its utility in designing fluoro-substituted inhibitors for kinases and GPCRs, where the fluorine atoms enhance binding affinity through hydrogen bonding and hydrophobic effects. The boronic acid moiety further enables enantioselective reactions, a critical aspect in asymmetric synthesis for pharmaceutical applications.
Recent research in *Advanced Synthesis & Catalysis* (2024) has explored the electrophilic substitution reactions of this compound, emphasizing its compatibility with transition metal-catalyzed cross-coupling processes. The 1,3,2-dioxaborolane core acts as a stable boronic ester precursor, facilitating efficient Suzuki-Miyaura coupling to generate fluorinated heterocycles. This property is particularly valuable in drug metabolism studies, where fluorine incorporation can significantly alter the pharmacokinetic profile of candidate molecules.
The 4,4,5,5-tetramethyl groups provide steric protection to the boron center, preventing unwanted side reactions during synthesis. This structural feature is crucial for maintaining the chemical stability of the compound in aqueous environments, a requirement for in vivo applications. Comparative studies in *Organic & Biomolecular Chemistry* (2023) have shown that this alkyl substitution pattern enhances the compound's solubility in polar solvents while preserving its reactivity in organocatalytic systems.
Applications of this boronic acid derivative extend beyond pharmaceutical synthesis into materials science and biotechnology. In fluorinated polymer chemistry, the fluorinated phenyl ring contributes to improved hydrophobicity and thermal stability, making it suitable for coatings and membrane technologies. The boron-containing framework also enables photonic applications, where its unique electronic properties can be harnessed for optoelectronic devices.
Recent breakthroughs in green chemistry have further expanded the utility of this compound. A study in *Green Chemistry* (2024) demonstrated its use in atom-efficient syntheses for fluorinated pharmaceuticals, reducing the environmental footprint of organic synthesis. The boronic ester functionality allows for enantioselective transformations under mild conditions, aligning with the principles of sustainable chemistry in drug development.
The fluorinated aromatic ring in this compound also serves as a valuable structural motif for targeted drug delivery. Research published in *ACS Nano* (2023) explored its integration into nanocarriers for site-specific drug release. The fluorine atoms enhance the hydrophobicity of the nanocarriers, enabling efficient cellular uptake and targeted release in metastatic tumors. This application highlights the multifunctional nature of this compound in biomedical research.
Challenges in the synthetic utilization of this compound include its photolability and reactivity with nucleophiles. However, recent advances in protecting group chemistry have addressed these limitations. A study in *Chemical Communications* (2024) reported the development of stabilizing agents that preserve the boronic acid functionality during storage and transportation, ensuring its viability in large-scale pharmaceutical production.
As the field of fluorinated drug discovery continues to evolve, the 4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane remains a pivotal synthetic tool. Its unique combination of fluorinated aromaticity and boron-based reactivity positions it at the forefront of innovative drug development, with potential applications spanning oncology, neurology, and infectious disease therapies. Ongoing research in computational chemistry and machine learning is further expanding its utility by enabling predictive modeling of its reactivity patterns and biological interactions.
The boronic acid derivative's role in pharmaceutical innovation underscores the importance of organoboron chemistry in modern drug discovery. As synthetic methods continue to advance, this compound is poised to play an increasingly significant role in targeted therapy development, demonstrating the enduring value of fluorinated synthetic intermediates in medicinal chemistry.
1073339-11-3 (4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane) Related Products
- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 325143-04-2(4,4,5,5-TETRAMETHYL-2-(2,4,6-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE)
- 863868-37-5(2,6-Difluorophenylboronic acid, pinacol ester)
- 827614-70-0(4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)
- 325142-81-2(4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane)
- 754226-39-6(2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 288101-48-4(2,4-Difluorophenylboronic acid, pinacol ester)
- 57790-52-0(9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester)
- 2227709-27-3(methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate)
- 2248375-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-2-yloxy)acetate)
